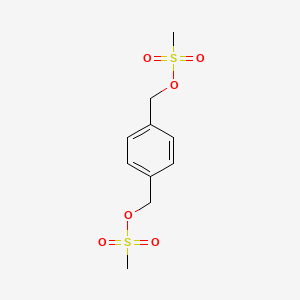
Adipic acid, bis(1,3-dimethylbutyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adipic acid, bis(1,3-dimethylbutyl) ester, also known as hexanedioic acid, bis(1,3-dimethylbutyl) ester, is an organic compound with the molecular formula C₁₈H₃₄O₄. It is a diester derived from adipic acid and 1,3-dimethylbutanol. This compound is commonly used in various industrial applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
Adipic acid, bis(1,3-dimethylbutyl) ester can be synthesized through the esterification of adipic acid with 1,3-dimethylbutanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the direct carbonylation of 1,3-dienes using a palladium-catalyzed process. This method offers a more cost-efficient and environmentally friendly route to produce adipic acid esters on a large scale .
化学反応の分析
Types of Reactions
Adipic acid, bis(1,3-dimethylbutyl) ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require the presence of a nucleophile and a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Adipic acid, bis(1,3-dimethylbutyl) ester has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of polymers and resins.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the formulation of pharmaceuticals and drug delivery systems.
Industry: Applied in the manufacturing of lubricants, coatings, and adhesives
作用機序
The mechanism of action of adipic acid, bis(1,3-dimethylbutyl) ester involves its interaction with molecular targets and pathways within a given system. The ester group can undergo hydrolysis to release adipic acid and 1,3-dimethylbutanol, which can then participate in various biochemical pathways. The specific molecular targets and pathways depend on the context in which the compound is used .
類似化合物との比較
Similar Compounds
- Adipic acid, di(4-methylpent-2-yl) ester
- Hexanedioic acid, 1,6-bis(1,3-dimethylbutyl) ester
- Adipic acid, 3,3-dimethylbut-2-yl eicosyl ester
Uniqueness
Adipic acid, bis(1,3-dimethylbutyl) ester is unique due to its specific esterification with 1,3-dimethylbutanol, which imparts distinct chemical properties such as enhanced plasticizing effects and improved stability compared to other similar compounds .
特性
分子式 |
C18H34O4 |
|---|---|
分子量 |
314.5 g/mol |
IUPAC名 |
bis(4-methylpentan-2-yl) hexanedioate |
InChI |
InChI=1S/C18H34O4/c1-13(2)11-15(5)21-17(19)9-7-8-10-18(20)22-16(6)12-14(3)4/h13-16H,7-12H2,1-6H3 |
InChIキー |
LYHRWRRIMHVFFZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C)OC(=O)CCCCC(=O)OC(C)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2h-[1,3]Oxazino[3,2-a]benzimidazole](/img/structure/B13968434.png)




![Naphtho[1,2-d]thiazolium, 2-[2-[[3-(2-carboxyethyl)-6-methoxy-2(3H)-benzothiazolylidene]methyl]-1-butenyl]-1-methyl-, iodide](/img/structure/B13968476.png)
![[1-(2-Phenylethyl)-1h-imidazol-2-yl]-4-piperidinylmethanone dihydrobromide](/img/structure/B13968478.png)




![1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol](/img/structure/B13968506.png)
![3-Chloro-6-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]pyridazine](/img/structure/B13968522.png)
